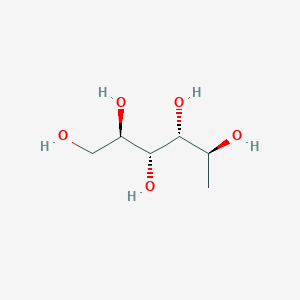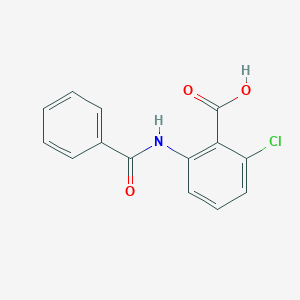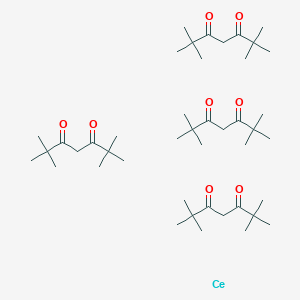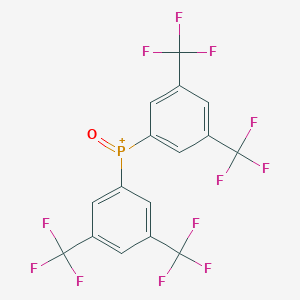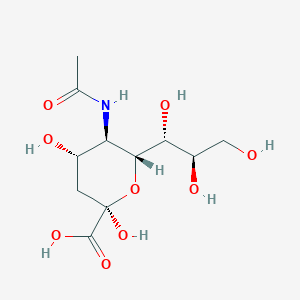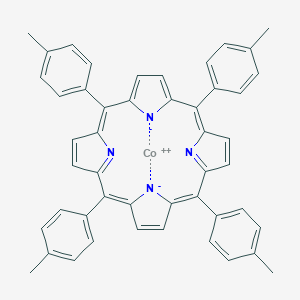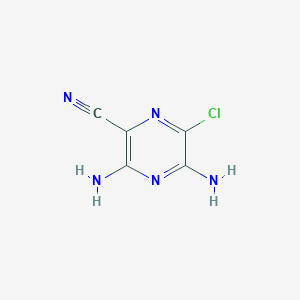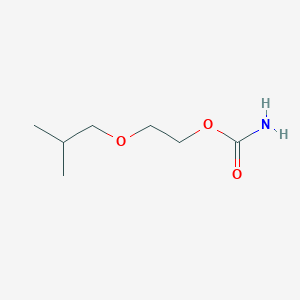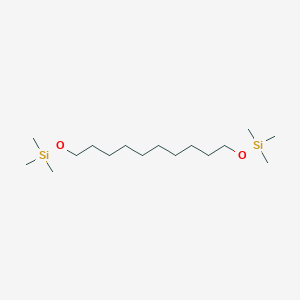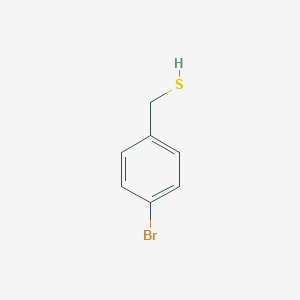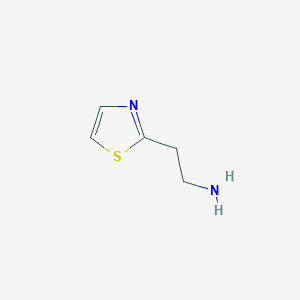
Silane, trimethyl(nonyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, trimethyl(nonyloxy)- is a chemical compound with the molecular formula C15H33O3Si. It is a type of silane coupling agent that is used in various scientific research applications. This compound is used to improve the bonding between organic and inorganic materials. It is a colorless and odorless liquid that is soluble in organic solvents.
Mechanism of Action
The mechanism of action of silane, trimethyl(nonyloxy)- involves the formation of covalent bonds between the organic and inorganic materials. The nonyl group of the silane molecule attaches to the organic material, while the trimethylsilyl group attaches to the inorganic material. This creates a strong bond between the two materials, improving the overall properties of the composite material.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of silane, trimethyl(nonyloxy)-. However, it is known to be non-toxic and non-irritating to the skin and eyes. It is also not expected to have any significant impact on human health or the environment.
Advantages and Limitations for Lab Experiments
One of the main advantages of using silane, trimethyl(nonyloxy)- in lab experiments is its ability to improve the bonding between organic and inorganic materials. This can lead to the development of stronger and more durable composite materials. Additionally, the synthesis method is simple and cost-effective, making it a popular choice for researchers.
However, there are also some limitations to using silane, trimethyl(nonyloxy)- in lab experiments. One limitation is that it can be difficult to control the amount of silane used in the reaction, which can affect the properties of the composite material. Additionally, the use of silane coupling agents can lead to the formation of unwanted by-products, which can affect the purity of the final product.
Future Directions
There are many future directions for the use of silane, trimethyl(nonyloxy)- in scientific research. One direction is the development of new composite materials with improved properties, such as increased strength and durability. Another direction is the use of silane coupling agents in the synthesis of nanoparticles, where it can improve the stability and dispersibility of the nanoparticles. Additionally, there is potential for the use of silane, trimethyl(nonyloxy)- in biomedical applications, such as drug delivery systems and tissue engineering.
Conclusion:
Silane, trimethyl(nonyloxy)- is a widely used silane coupling agent in scientific research. It is used to improve the bonding between organic and inorganic materials, leading to the development of stronger and more durable composite materials. The synthesis method is simple and cost-effective, making it a popular choice for researchers. While there is limited research on the biochemical and physiological effects of silane, trimethyl(nonyloxy)-, it is known to be non-toxic and non-irritating. There are many future directions for the use of silane, trimethyl(nonyloxy)- in scientific research, including the development of new composite materials and biomedical applications.
Synthesis Methods
Silane, trimethyl(nonyloxy)- can be synthesized by the reaction of nonyl alcohol with trimethylchlorosilane in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and the product is obtained in high yield. The synthesis method is simple and cost-effective, making it a popular choice for researchers.
Scientific Research Applications
Silane, trimethyl(nonyloxy)- is widely used in scientific research for its ability to improve the bonding between organic and inorganic materials. It is commonly used as a coupling agent in the preparation of composite materials, such as polymer composites, glass composites, and ceramic composites. It is also used in the synthesis of nanoparticles, where it acts as a surface modifier to improve the stability and dispersibility of the nanoparticles.
properties
CAS RN |
18388-84-6 |
|---|---|
Molecular Formula |
C12H28OSi |
Molecular Weight |
216.43 g/mol |
IUPAC Name |
trimethyl(nonoxy)silane |
InChI |
InChI=1S/C12H28OSi/c1-5-6-7-8-9-10-11-12-13-14(2,3)4/h5-12H2,1-4H3 |
InChI Key |
WZNQZZJRYURJIJ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCO[Si](C)(C)C |
Canonical SMILES |
CCCCCCCCCO[Si](C)(C)C |
synonyms |
Trimethyl(nonyloxy)silane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



